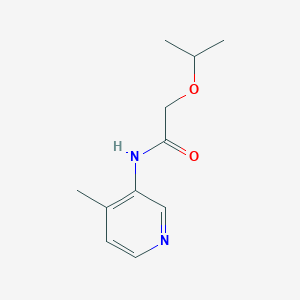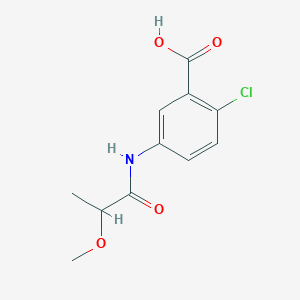
2-Chloro-5-(2-methoxypropanoylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2-methoxypropanoylamino)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug in the treatment of various diseases. This compound is also known as CMPD101 and has been studied for its potential use in cancer therapy, inflammation, and pain management. In
作用機序
The mechanism of action of 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to target the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells. By inhibiting this pathway, 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-Chloro-5-(2-methoxypropanoylamino)benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-angiogenic properties, which can prevent the growth of blood vessels that supply nutrients to cancer cells.
実験室実験の利点と制限
One of the main advantages of 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid for lab experiments is its specificity for certain enzymes and signaling pathways. This can make it a valuable tool for studying the mechanisms of cancer growth and inflammation. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid. One area of research is the development of more potent and selective compounds based on the structure of this compound. Another area of research is the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
In conclusion, 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid is a chemical compound that has shown promise in scientific research for its potential use in cancer therapy, inflammation, and pain management. Its synthesis method has been optimized to produce high yields of pure compound. The mechanism of action involves the inhibition of specific enzymes and signaling pathways. It has been shown to have a variety of biochemical and physiological effects, with advantages and limitations for lab experiments. There are several future directions for research on this compound, which could lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxypropanoic anhydride in the presence of a base. The resulting compound is then reduced to yield the final product. This synthesis method has been optimized to produce high yields of pure 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid.
科学的研究の応用
2-Chloro-5-(2-methoxypropanoylamino)benzoic acid has been extensively studied for its potential use in cancer therapy. Research has shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. It has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
特性
IUPAC Name |
2-chloro-5-(2-methoxypropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-6(17-2)10(14)13-7-3-4-9(12)8(5-7)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUIGSIYUKMHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B6642283.png)

![N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine](/img/structure/B6642291.png)
![4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile](/img/structure/B6642298.png)
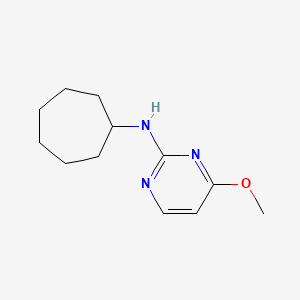
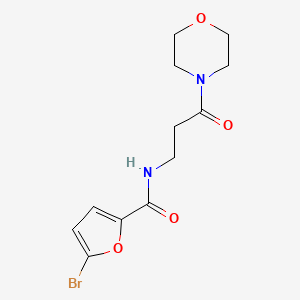
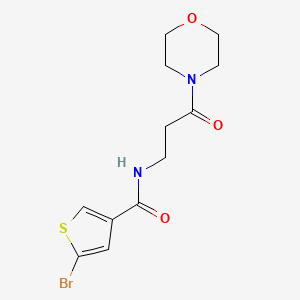
![3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
![4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)

![2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B6642351.png)
![N-tert-butyl-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)propanamide](/img/structure/B6642364.png)

